molecular formula C5H9N3 B12610233 2,5-Dimethyl-1H-imidazol-1-amine CAS No. 897004-41-0

2,5-Dimethyl-1H-imidazol-1-amine

Katalognummer: B12610233
CAS-Nummer: 897004-41-0
Molekulargewicht: 111.15 g/mol
InChI-Schlüssel: HIGLXZNSZGPYHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-1H-imidazol-1-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the imidazole ring, and an amine group at the 1 position. It is a versatile molecule with applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyl-1H-imidazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-1H-imidazol-1-amine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-1H-imidazol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    1,2-Dimethyl-1H-imidazole: Similar structure but with methyl groups at the 1 and 2 positions.

    1,4-Dimethyl-1H-imidazole: Methyl groups at the 1 and 4 positions.

    2-Methyl-1H-imidazole: Single methyl group at the 2 position.

Uniqueness: 2,5-Dimethyl-1H-imidazol-1-amine is unique due to the specific positioning of the methyl groups and the amine group. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Eigenschaften

CAS-Nummer

897004-41-0

Molekularformel

C5H9N3

Molekulargewicht

111.15 g/mol

IUPAC-Name

2,5-dimethylimidazol-1-amine

InChI

InChI=1S/C5H9N3/c1-4-3-7-5(2)8(4)6/h3H,6H2,1-2H3

InChI-Schlüssel

HIGLXZNSZGPYHO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N1N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.